molecular formula C16H16N2O4 B6056830 N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide

N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide

Cat. No. B6056830
M. Wt: 300.31 g/mol
InChI Key: AWMDIJOYZGPSDL-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide, also known as DEBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEBH is a hydrazone derivative that is synthesized by the condensation of 2,4-dihydroxybenzaldehyde and 4-ethoxybenzohydrazide.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In vivo studies have shown that N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications in various fields, and its mechanism of action is not fully understood, which makes it a promising candidate for further research. However, N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide also has some limitations. Its solubility in water is limited, which makes it difficult to use in aqueous solutions. Its toxicity and side effects on human health are not fully understood, which makes it necessary to use caution when handling and using the compound.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide. One direction is to study its potential applications in the development of new drugs for cancer, fungal, and bacterial infections. Another direction is to study its potential applications in agriculture as a growth regulator and as a fungicide. Further research is also needed to understand its mechanism of action and its toxicity and side effects on human health. Finally, research is needed to improve its solubility in water and to develop new methods for its synthesis.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide is synthesized by the condensation reaction of 2,4-dihydroxybenzaldehyde and 4-ethoxybenzohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by precipitation and filtration. The purity of the product can be improved by recrystallization.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been shown to possess anticancer, antifungal, and antibacterial activities. In agriculture, N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been used as a growth regulator and as a fungicide. In material science, N'-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide has been used as a precursor for the synthesis of metal complexes and as a catalyst for various reactions.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-22-14-7-4-11(5-8-14)16(21)18-17-10-12-3-6-13(19)9-15(12)20/h3-10,19-20H,2H2,1H3,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMDIJOYZGPSDL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-ethoxybenzohydrazide

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